pKa Basicity Reduction: 3-Fluoropyrrolidine vs. Unsubstituted Pyrrolidine
The conjugate acid of 3-fluoropyrrolidine has a measured pKa of 6.69, compared to a pKa of approximately 11.3 for unsubstituted pyrrolidine . This ~4.6 log unit reduction in basicity is conferred by the electron-withdrawing fluorine at the 3-position. At physiological pH (7.4), unsubstituted pyrrolidine is >99.9% protonated, whereas 3-fluoropyrrolidine is predominantly neutral (approximately 16% protonated based on the Henderson–Hasselbalch equation), dramatically improving passive membrane permeability of derived compounds. This differentiation directly translates to the target compound, which contains the 3-fluoropyrrolidine core .
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Conjugate acid pKa = 6.69 (measured) for 3-fluoropyrrolidine core |
| Comparator Or Baseline | Unsubstituted pyrrolidine: conjugate acid pKa ≈ 11.3 |
| Quantified Difference | ΔpKa ≈ −4.6 (approximately 25,000-fold reduction in basicity) |
| Conditions | Measured pKa for (S)-3-fluoropyrrolidine hydrochloride (CAS 136725-53-6); literature value for pyrrolidine |
Why This Matters
The pKa shift from strongly basic (11.3) to near-physiological (6.69) fundamentally changes permeability and distribution behavior of drug candidates built on this scaffold, making the fluorinated building block the rational choice for CNS-penetrant or orally bioavailable programs where protonation of the pyrrolidine nitrogen would otherwise limit passive diffusion.
